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Compound of Interest

Compound Name: 4-(Fluorosulfonyl)benzoic acid

Cat. No.: B1208289 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-

carboxybenzenesulfonyl fluoride. The information is curated for researchers, scientists, and

professionals in drug development who require a detailed understanding of this compound's

characteristics for its application in synthesis, screening, and formulation.

Core Physical and Chemical Properties
4-carboxybenzenesulfonyl fluoride, also known as p-(Fluorosulfonyl)benzoic acid, is a

bifunctional molecule containing both a carboxylic acid and a sulfonyl fluoride group. This

unique structure makes it a valuable building block in medicinal chemistry and chemical

biology, particularly as a covalent modifier of proteins and a synthon for more complex

molecules. A summary of its key identifiers and physical properties is presented below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1208289?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1208289?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Molecular Formula C₇H₅FO₄S

Linear Formula FSO₂C₆H₄CO₂H

Molecular Weight 204.18 g/mol

CAS Number 455-26-5

Appearance Solid

Melting Point 272-273 °C (lit.)
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Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of 4-

carboxybenzenesulfonyl fluoride. While a complete set of spectra for this specific compound is

not readily available in the public domain, this section provides an available spectrum and

expected characteristics based on the analysis of structurally similar compounds.

Infrared (IR) Spectroscopy
An Attenuated Total Reflectance (ATR) FT-IR spectrum of p-(fluorosulfonyl)benzoic acid is

available and provides key information about its functional groups.[1][2]

Key IR Absorption Bands (Expected):
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Wavenumber (cm⁻¹) Functional Group Vibration Mode

3300-2500 O-H (Carboxylic Acid) Stretching, broad

1700-1680 C=O (Carboxylic Acid) Stretching

1450-1300 S=O (Sulfonyl) Asymmetric Stretching

1250-1100 S=O (Sulfonyl) Symmetric Stretching

1100-1000 C-O (Carboxylic Acid) Stretching

800-700 S-F (Sulfonyl Fluoride) Stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific NMR spectra for 4-carboxybenzenesulfonyl fluoride are not publicly available.

However, the expected chemical shifts can be predicted based on the analysis of analogous

compounds such as 4-fluorobenzoic acid and other arylsulfonyl fluorides.[3][4]

Expected ¹H NMR Spectral Data:

Aromatic Protons: Two doublets are expected in the aromatic region (typically δ 7.0-8.5

ppm). The protons ortho to the electron-withdrawing sulfonyl fluoride group will be

deshielded and appear further downfield compared to the protons ortho to the carboxylic

acid group.

Carboxylic Acid Proton: A broad singlet is expected at a downfield chemical shift (typically δ

10-13 ppm), which may be solvent-dependent.

Expected ¹³C NMR Spectral Data:

Carboxylic Carbon: The carbonyl carbon of the carboxylic acid is expected to appear in the

range of δ 165-175 ppm.

Aromatic Carbons: Four signals are expected for the aromatic carbons. The carbon attached

to the sulfonyl fluoride group (ipso-carbon) will be significantly influenced by the fluorine

atom, and its chemical shift can be predicted based on established substituent effects. The

other aromatic carbons will appear in the typical range of δ 120-140 ppm.
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Expected ¹⁹F NMR Spectral Data:

The fluorine atom in the sulfonyl fluoride group is expected to show a singlet in the ¹⁹F NMR

spectrum. The chemical shift for arylsulfonyl fluorides typically falls in the range of +40 to +80

ppm relative to CFCl₃.[5]

Mass Spectrometry (MS)
A mass spectrum for 4-carboxybenzenesulfonyl fluoride is not publicly available. The expected

molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would be at m/z 204.

Fragmentation would likely involve the loss of fluorine, the sulfonyl fluoride group, and the

carboxylic acid group.

Experimental Protocols
The following are detailed, generalized methodologies for the key experiments used to

determine the physical properties of organic compounds like 4-carboxybenzenesulfonyl

fluoride.

Melting Point Determination
The melting point of a solid organic compound is a key indicator of its purity.[4][6]

Apparatus:

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

Capillary tubes (sealed at one end)

Thermometer

Mortar and pestle

Procedure:

Ensure the sample of 4-carboxybenzenesulfonyl fluoride is finely powdered. If necessary,

grind the crystals using a mortar and pestle.
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Pack a small amount of the powdered sample into the open end of a capillary tube to a

height of 2-3 mm.

Place the capillary tube in the heating block of the melting point apparatus.

Heat the block at a moderate rate initially. As the temperature approaches the expected

melting point, reduce the heating rate to approximately 1-2 °C per minute to ensure thermal

equilibrium.

Record the temperature at which the first liquid appears (the onset of melting) and the

temperature at which the entire sample becomes a clear liquid (completion of melting). This

range is the melting point of the sample.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[1][7]

Apparatus:

Fourier Transform Infrared (FT-IR) spectrometer

Sample holder (e.g., ATR crystal, KBr pellet press, or salt plates)

Spatula

Solvent for cleaning (e.g., acetone or isopropanol)

Procedure (for ATR-IR):

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable

solvent.

Record a background spectrum of the clean, empty ATR crystal.

Place a small amount of the solid 4-carboxybenzenesulfonyl fluoride sample onto the ATR

crystal.

Apply pressure to ensure good contact between the sample and the crystal.
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Acquire the IR spectrum of the sample.

Clean the ATR crystal thoroughly after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment

of atoms within a molecule.[8][9]

Apparatus:

NMR spectrometer

NMR tubes

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

Pipette

Vortex mixer

Procedure:

Weigh an appropriate amount of the 4-carboxybenzenesulfonyl fluoride sample (typically 5-

20 mg for ¹H NMR, and 20-50 mg for ¹³C NMR).

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small

vial. Use a vortex mixer if necessary to ensure complete dissolution.

Transfer the solution into a clean, dry NMR tube using a pipette.

Cap the NMR tube and place it in the NMR spectrometer.

Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra according to the instrument's standard operating

procedures. This includes tuning, locking, shimming, and setting appropriate acquisition

parameters.

Mass Spectrometry (MS)
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Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound.[3][10]

Apparatus:

Mass spectrometer (with an appropriate ionization source, e.g., Electron Ionization - EI or

Electrospray Ionization - ESI)

Sample introduction system (e.g., direct insertion probe, GC, or LC)

Vial and solvent for sample preparation

Procedure (for Direct Insertion EI-MS):

Dissolve a small amount of the 4-carboxybenzenesulfonyl fluoride sample in a volatile

solvent.

Apply a small amount of the solution to the tip of the direct insertion probe.

Allow the solvent to evaporate.

Insert the probe into the ion source of the mass spectrometer.

Gradually heat the probe to volatilize the sample into the ion source.

Acquire the mass spectrum as the sample is ionized and fragmented.

Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the characterization of the physical

properties of a chemical compound such as 4-carboxybenzenesulfonyl fluoride.
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Workflow for Physical Property Characterization
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Caption: A logical workflow for the physical and spectroscopic characterization of 4-

carboxybenzenesulfonyl fluoride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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